molecular formula C19H22ClN5O3S B2879804 Ethyl 4-((2-chlorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazine-1-carboxylate CAS No. 869343-90-8

Ethyl 4-((2-chlorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazine-1-carboxylate

Cat. No. B2879804
M. Wt: 435.93
InChI Key: GRRJWABPDJLNNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of similar compounds has been described in the literature . In a typical procedure, piperazine was added to a solution of the precursor compound and potassium carbonate in chloroform at room temperature .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES notation: CCOC(=O)N1CCN(CC1)C(c2cccc(c2)Cl)c3c(n4c (s3)nc(n4)C)O . This notation provides a way to represent the structure using ASCII strings.

Scientific Research Applications

Antimicrobial Applications

Research has shown that compounds containing 1,2,4-triazole derivatives possess significant antimicrobial activities. For instance, the synthesis of various 1,2,4-triazole derivatives has led to compounds with good to moderate activities against test microorganisms, indicating their potential as antimicrobial agents (Bektaş et al., 2010). Similarly, piperazine and triazolo-pyrazine derivatives have been synthesized, demonstrating superior antimicrobial efficacy against specific bacterial strains, suggesting a route for developing potent antimicrobials (Patil et al., 2021).

Anticoccidial Activity

Compounds with 1,2,4-triazine structures have been explored for their anticoccidial activity, showing potential in combating Eimeria tenella at certain concentrations, which points to their possible use in addressing parasitic infections in poultry (Shibamoto & Nishimura, 1986).

Antihypertensive Agents

The development of 1,2,4-triazolo[1,5-alpha]pyrimidines bearing piperazine moieties has showcased promising antihypertensive activity, highlighting the therapeutic potential of such compounds in cardiovascular disease management (Bayomi et al., 1999).

Antitubercular Activity

Benzofuran and benzo[d]isothiazole derivatives containing a piperazine nucleus have been synthesized and screened for their inhibitory effect on Mycobacterium tuberculosis, demonstrating significant activity and offering insights into new antitubercular agents (Reddy et al., 2014).

properties

IUPAC Name

ethyl 4-[(2-chlorophenyl)-(6-hydroxy-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)methyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClN5O3S/c1-3-28-19(27)24-10-8-23(9-11-24)15(13-6-4-5-7-14(13)20)16-17(26)25-18(29-16)21-12(2)22-25/h4-7,15,26H,3,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRRJWABPDJLNNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(C2=CC=CC=C2Cl)C3=C(N4C(=NC(=N4)C)S3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-((2-chlorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazine-1-carboxylate

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